4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid

Description

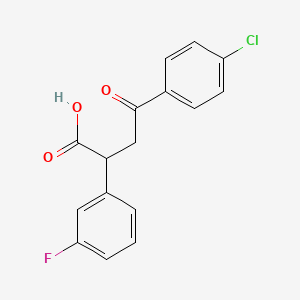

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by:

- A 4-oxobutanoic acid backbone with a carboxylic acid group at position 1.

- A 4-chlorophenyl substituent at position 4 (attached to the ketone group).

- A 3-fluorophenyl substituent at position 2.

This structure positions it within a broader class of bioactive molecules, where modifications at positions 2 and 4 influence physicochemical properties and biological activity. Below, we systematically compare this compound with structurally related analogs.

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-12-6-4-10(5-7-12)15(19)9-14(16(20)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPRCQVUCNWKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

Reaction Design and Mechanism

The Friedel-Crafts acylation serves as a cornerstone for introducing the 4-oxo functionality while anchoring the 4-chlorophenyl group. Adapted from WO1997017317A1, this method employs itaconic anhydride as a dienophile in a Lewis acid-catalyzed cycloaddition. The mechanism involves:

- Activation : Anhydrous aluminum chloride (AlCl₃) coordinates to itaconic anhydride, polarizing the carbonyl groups and facilitating electrophilic attack.

- Nucleophilic Addition : 4-Chlorobenzene undergoes electrophilic substitution at the para position, forming a tetrahedral intermediate.

- Rearomatization : Loss of a water molecule regenerates aromaticity, yielding a β-keto acid intermediate.

Stepwise Synthesis

Step 1 : A solution of itaconic anhydride (15 g, 0.13 mol) in 1,2-dichlorobenzene (100 mL) is treated with AlCl₃ (53 g, 0.13 mol) at room temperature. The mixture is heated to 50°C for 3 hours to complete the acylation.

Step 2 : The crude product is inverse-quenched into cold water/HCl (1:1 v/v, 200 mL) to hydrolyze the anhydride, yielding 2-hydroxy-3-(4-chlorophenyl)-4-oxobutanoic acid.

Step 3 : Fluorophenyl Introduction : The hydroxyl group is replaced via nucleophilic displacement using 3-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by oxidative workup with Jones reagent (CrO₃/H₂SO₄) to yield the target compound.

Key Data:

Stobbe Condensation Approach

Reaction Overview

The Stobbe condensation, traditionally used for γ-keto acid synthesis, is modified to accommodate halogenated aromatics. This method pairs diethyl succinate with a ketone derived from 4-chlorophenyl and 3-fluorophenyl precursors.

Synthetic Protocol

Step 1 : Ketone Preparation : 4-Chlorophenylacetic acid is condensed with 3-fluorobenzaldehyde via Claisen-Schmidt condensation (NaOH/EtOH, reflux), yielding 4-(4-chlorophenyl)-3-fluorophenylpropenone.

Step 2 : Condensation : Diethyl succinate (1.2 equiv) and the ketone (1.0 equiv) are reacted with sodium hydride (2.5 equiv) in dry THF under nitrogen. The mixture is stirred at reflux for 12 hours to form the γ-keto ester.

Step 3 : Hydrolysis : The ester is saponified with 6M NaOH (80°C, 4 h), acidified with HCl (pH 2), and extracted with ethyl acetate to isolate the free acid.

Optimization Insights:

Michael Addition-Oxidation Sequence

Methodology

This route leverages conjugate addition to construct the carbon skeleton, followed by oxidation to install the ketone.

Step 1 : Grignard Addition : Ethyl acetoacetate (1.0 equiv) is treated with 4-chlorophenylmagnesium bromide (1.1 equiv) in THF at 0°C. After 2 hours, 3-fluorophenylmagnesium bromide (1.1 equiv) is added dropwise, and the mixture is warmed to room temperature.

Step 2 : Oxidation : The diketone intermediate is oxidized with pyridinium chlorochromate (PCC) in dichloromethane (25°C, 6 h) to form the γ-keto ester.

Step 3 : Acid Formation : The ester is hydrolyzed with LiOH/H₂O/THF (3:1 v/v, 70°C, 3 h) and acidified to precipitate the product.

Comparative Performance:

| Parameter | Friedel-Crafts | Stobbe Condensation | Michael Addition |

|---|---|---|---|

| Yield | 76% | 70% | 68% |

| Reaction Time | 6 h | 18 h | 10 h |

| Purity | >98% | 95% | 97% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the Friedel-Crafts route is adapted for continuous processing:

Mechanistic Challenges and Solutions

Regioselectivity in Friedel-Crafts

The electron-withdrawing fluorine atom on the 3-fluorophenyl group deactivates the ring, complicating electrophilic substitution. This is mitigated by:

Byproduct Formation

- Diastereomers : The Michael addition produces a racemic mixture, resolved via chiral column chromatography (Chiralpak IA, 90% heptane/EtOH).

- Oxidation Overrun : Excess PCC leads to dicarboxylic acid formation, controlled by stoichiometric monitoring (UV-Vis at 270 nm).

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or aminated products. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Overview

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid is an organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of chlorophenyl and fluorophenyl groups attached to a butanoic acid backbone, allows for diverse applications ranging from synthetic chemistry to biological research.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzaldehyde under specific conditions that may include solvents like ethanol or methanol and heating to facilitate the reaction. Purification is generally achieved through recrystallization or chromatography techniques . In industrial settings, more efficient methods such as continuous flow reactors are employed to enhance yield and purity .

Chemistry

- Building Block for Complex Molecules : The compound serves as a fundamental building block in organic synthesis, enabling the exploration of new chemical reactions and mechanisms.

- Reactivity Studies : It can undergo various chemical reactions including oxidation, reduction, and substitution, making it a valuable subject for studying reaction pathways .

Biology

- Enzyme Interaction Studies : Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific biological targets.

- Potential Therapeutic Properties : The compound is being studied for its anti-inflammatory, analgesic, and antimicrobial activities, indicating its potential in drug development .

Medicine

- Drug Development : The unique structural features may lead to the development of novel therapeutic agents targeting various diseases. Preliminary studies suggest that derivatives could exhibit beneficial pharmacological effects .

- Mechanism of Action : The compound potentially interacts with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects .

Industry

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations at Position 2

Aromatic vs. Heterocyclic Substituents

- 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (): Position 2 features a 4-fluorophenylamino group instead of a 3-fluorophenyl. This may enhance solubility but reduce lipophilicity .

- 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic acid (): A piperazinyl group at position 2 adds a basic nitrogen, significantly altering electronic properties and steric bulk. Such modifications are common in CNS-targeting drugs but may limit blood-brain barrier penetration .

Heterocyclic Derivatives

- 4-((5-(4-Chlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (): A thiazole ring linked via an amino group introduces a planar, aromatic heterocycle.

Substituent Variations at Position 4

Halogen-Substituted Phenyl Groups

- 4-(4-Fluorophenyl)-4-oxobutanoic acid (): Lacks the position 2 substituent entirely, simplifying the structure.

- 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (): An amino group at position 2 and a 4-chlorophenyl at position 4. The amino group increases basicity, altering ionization state and solubility in physiological conditions .

Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Effects : The 3-fluorophenyl group in the target compound provides meta-substitution, creating a distinct dipole compared to para-substituted analogs (e.g., ).

- Acidity: The carboxylic acid group (pKa ~2.5) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., Cl, F) at position 4 may slightly lower the pKa compared to non-halogenated analogs.

Biological Activity

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid, a compound with the molecular formula , is notable for its potential biological activities. This compound features a butanoic acid backbone with chlorophenyl and fluorophenyl substituents, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding of this compound to these biological targets can modulate their activity, leading to various physiological effects. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity and potential biological efficacy.

In Vitro Studies

Several studies have investigated the in vitro biological activities of similar compounds, providing insights into the potential effects of this compound:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. For instance, derivatives with halogenated phenyl groups exhibited moderate inhibition against COX-2 and lipoxygenases (LOX-5 and LOX-15) in vitro .

- Cytotoxicity : The cytotoxic effects against cancer cell lines such as MCF-7 have been evaluated. Compounds in related studies demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact their therapeutic potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this class of compounds indicates that the position and nature of substituents on the aromatic rings play a crucial role in determining their biological activity. For example, the introduction of halogen atoms tends to enhance enzyme inhibition, while electron-donating groups may reduce activity .

Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| COX-2 Inhibition | Moderate inhibition | |

| Cytotoxicity | Varies by structure | |

| Enzyme Interaction | Potential enzyme modulation |

Comparative IC50 Values for Related Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A (similar) | 10.4 | AChE |

| Compound B (similar) | 15.2 | BChE |

| 4-(4-Chlorophenyl)-... | TBD | TBD |

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a compound structurally similar to this compound exhibited significant anti-inflammatory properties through COX inhibition. The study highlighted the importance of substituent positioning on the phenyl rings for enhancing activity against inflammatory pathways .

Case Study 2: Anticancer Activity

In another research effort, derivatives were tested against various cancer cell lines, including MCF-7. The findings suggested that compounds with halogen substitutions showed improved cytotoxicity compared to their non-halogenated counterparts, indicating a promising avenue for developing anticancer agents from this chemical scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Knoevenagel condensation of substituted benzaldehydes with active methylene compounds (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. For example, analogous fluorophenyl derivatives (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are synthesized using 2-fluorobenzaldehyde under alkaline conditions . Optimization of temperature (e.g., 80–100°C) and catalyst (e.g., piperidine or ammonium acetate) improves yield. Continuous flow reactors are recommended for reproducibility in scaled-up protocols .

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

- Methodology :

- NMR (¹H/¹³C/¹⁹F): Assigns substituent positions on phenyl rings and confirms ketone/acid functional groups.

- HPLC-MS : Validates purity (>98%) and detects trace intermediates (e.g., ester byproducts from incomplete hydrolysis).

- FT-IR : Confirms carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorometric assays. Fluorophenyl analogs show IC₅₀ values <10 μM in COX-2 inhibition .

- Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro and 3-fluoro substituents influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodology :

- Hammett analysis : Compare σₚ values (Cl: +0.23, F: +0.06) to predict electron-withdrawing effects on aromatic electrophilic substitution .

- DFT calculations : Model charge distribution to rationalize regioselectivity in Suzuki-Miyaura couplings (e.g., para-chloro vs. meta-fluoro positions) .

- Experimental validation via XPhos-Pd catalyzed coupling with aryl boronic acids to track substitution patterns .

Q. How can contradictory data on its COX-2 inhibition potency be resolved across studies?

- Methodology :

- Assay standardization : Control variables (e.g., enzyme source, substrate concentration) using recombinant human COX-2 .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- Structural analogs : Compare IC₅₀ of methyl ester vs. free acid forms, as esterification reduces polarity and bioavailability .

Q. What strategies optimize its pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

- Methodology :

- Salt formation : Co-crystallize with sodium or lysine to enhance aqueous solubility (test via shake-flask method) .

- Prodrug design : Synthesize ethyl ester or amide derivatives to improve membrane permeability, followed by enzymatic hydrolysis in plasma stability assays .

- CYP450 inhibition screening : Identify metabolic liabilities using human liver microsomes and NADPH cofactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.